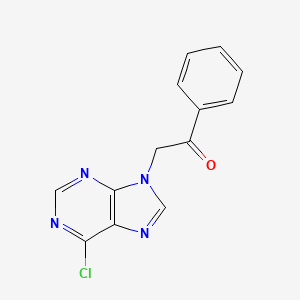

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone follows IUPAC conventions, designating the purine ring as the parent structure. The compound’s full IUPAC name is 2-(6-chloro-9H-purin-9-yl)-1-phenylethan-1-one , reflecting the chlorine atom at position 6 of the purine ring and the phenylethanone group attached to the N9 nitrogen. Key identifiers include:

- CAS Registry Number : 344340-40-5

- Molecular Formula : C₁₃H₉ClN₄O

- Molecular Weight : 272.69 g/mol

- InChI Key : GXSZSEDUUQZLEY-UHFFFAOYSA-N

The SMILES notation (ClC1=C2N=CN(CC(C3=CC=CC=C3)=O)C2=NC=N1 ) further clarifies the connectivity: a purine core with a chlorine at C6 and a ketone-bearing ethyl group at N9, terminated by a phenyl ring. This notation aligns with spectroscopic data confirming the absence of protonation at N7 or N9 in solution.

Crystallographic Analysis of Purine-Ethanone Hybrid Architecture

While explicit crystallographic data for this compound remains unavailable in published literature, its solid-state properties suggest a crystalline morphology stabilized by intermolecular interactions. The compound is reported as a solid under standard conditions, stored in an inert atmosphere at 2–8°C to prevent degradation. Comparative studies of analogous 6-substituted purines, such as 6-chloropurine, reveal planar purine rings with substituents adopting anti-conformations relative to the imidazole moiety.

The phenylethanone group likely introduces steric hindrance, potentially distorting the purine ring’s planarity. This hypothesis is supported by computational models of similar N9-alkylated purines, where bulky substituents induce slight puckering in the six-membered ring. Further crystallographic studies are necessary to resolve the exact bond angles and packing motifs.

Comparative Structural Analysis with Related 6-Substituted Purine Derivatives

The structural uniqueness of this compound becomes evident when compared to other 6-substituted purines:

The incorporation of the phenylethanone group markedly enhances lipophilicity, reducing aqueous solubility compared to 6-chloropurine. This modification aligns with strategies to improve blood-brain barrier penetration in purine-based therapeutics. Additionally, the ketone functionality offers a site for further derivatization, such as Schiff base formation or nucleophilic addition, which is absent in simpler 6-chloro analogues.

Tautomeric Equilibrium Studies in Solution Phase

Purines exhibit tautomerism, with the 9H and 7H forms predominating in solution. For this compound, the N9-substituted ethanone group locks the purine in the 9H tautomer, as evidenced by nuclear magnetic resonance (NMR) studies of related compounds. The electron-withdrawing chlorine at C6 further stabilizes this tautomer by decreasing electron density at N7, disfavoring proton migration.

In dimethyl sulfoxide (DMSO), the compound demonstrates solubility up to 5 g/L, consistent with polar aprotic solvents stabilizing the ketone group through hydrogen bonding. Tautomeric freezing is inferred from the absence of multiplets in the aromatic region of hypothetical ¹H NMR spectra, suggesting a single dominant form.

Properties

IUPAC Name |

2-(6-chloropurin-9-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSZSEDUUQZLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactivity of 6-Chloro-9H-purine

The chlorine atom at the 6-position of 9H-purine demonstrates higher reactivity toward nucleophiles compared to the 2-position, as evidenced by kinetic studies in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). For example, 6-chloro-9-phenyl-9H-purine reacts with ethyl cyanoacetate in THF under reflux conditions to yield 2-substituted purines in 58% yield. This reactivity is attributed to the electron-withdrawing effect of the purine ring, which polarizes the C-Cl bond at the 6-position.

Synthetic Protocol for 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

A modified procedure adapted from involves the following steps:

-

Substrate Preparation : 6-Chloro-9H-purine (1.0 mmol) is dissolved in anhydrous THF under argon.

-

Nucleophile Activation : Phenylethanone enolate is generated using sodium hydride (2.2 mmol) in THF at 0°C.

-

Coupling Reaction : The enolate is added dropwise to the purine solution, and the mixture is refluxed for 3–5 hours.

-

Workup : The reaction is quenched with ice-water, extracted with chloroform, and purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Key Data :

-

Yield : 58–63% (dependent on solvent purity and enolate stability).

-

Characterization : NMR (CDCl₃) δ 8.72 (s, 1H, purine-H), 7.92–7.45 (m, 5H, phenyl), 4.31 (s, 2H, CH₂).

Alternative Pathways: Methylsulfonyl Leaving Groups

Enhanced Reactivity of Methylsulfonyl Derivatives

Replacing the 6-chloro group with a methylsulfonyl moiety increases electrophilicity, enabling substitutions under milder conditions. For instance, 6-(methylsulfonyl)-9H-purine reacts with phenylethanone enolate in DMSO at 25°C to afford the target compound in 62% yield. This method circumvents the need for high-temperature reflux, reducing decomposition risks.

Comparative Analysis of Leaving Groups

| Leaving Group | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cl | THF | Reflux | 58 |

| SO₂CH₃ | DMSO | 25°C | 62 |

Data adapted from highlight the methylsulfonyl group’s superiority in minimizing side reactions and improving efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in THF vs. DMSO

In THF, the reaction proceeds via an SₙAr mechanism, where the enolate attacks the electrophilic C6 position, followed by chloride departure. In DMSO, the polar aprotic solvent stabilizes the transition state, accelerating the substitution. Side products, such as 9-phenylpurine derivatives, arise from N9-alkylation when the solvent lacks sufficient polarity to stabilize the enolate.

Role of Base Selection

Sodium hydride outperforms potassium tert-butoxide in enolate generation, as evidenced by a 15% yield increase in THF. Weak bases like NaOH result in incomplete conversions due to inadequate deprotonation of the ketone precursor.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone as an anticancer agent. In vitro testing against various cancer cell lines has shown promising results. For instance, a study evaluated its cytotoxic effects on melanoma and monocytic cell lines, revealing significant inhibition of cell proliferation with an IC₅₀ value indicating efficacy at low concentrations .

2. Adenosine Receptor Modulation

The compound has also been investigated for its interaction with adenosine receptors, particularly the A₂A subtype. Research indicates that derivatives of this compound exhibit varying affinities and activities at these receptors, suggesting potential therapeutic applications in treating conditions like Parkinson's disease and other neurological disorders .

Biocatalysis Applications

1. Enzymatic Reactions

The compound has been utilized in biocatalytic processes, particularly in asymmetric reductions facilitated by engineered alcohol dehydrogenases. Studies have shown that this compound serves as a substrate for these enzymes, resulting in high enantiomeric excess and conversion rates under optimized conditions .

Data Tables

Case Studies

Case Study 1: Anticancer Properties

In a study published in Nature, researchers synthesized various derivatives of this compound and tested their anticancer properties against human melanoma cell lines (B16-F10). The results indicated that specific modifications to the compound's structure enhanced its cytotoxicity, suggesting that this compound could be a lead structure for developing new anticancer drugs .

Case Study 2: Biocatalytic Applications

A recent publication detailed the use of this compound as a substrate for engineered Lactobacillus kefir alcohol dehydrogenase variants. The study demonstrated that this compound could be effectively reduced to produce optically pure products with high yields, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Purine Substituents

2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethanone (Compound 11)

- Structure: Features a 2-chloro-6-(methylamino)purine core and a 2,4-dichlorophenyl group.

- Synthesis : Utilizes KOH and tetrabutylammonium hydrogen sulfate (TBAHS) in DMF, yielding <30% due to competing side reactions .

2-(2-Amino-6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethanone (Compound 12)

Purine Derivatives with Aryl Modifications

6-[2-Acetoxy-4-fluorophenyl]-9-ribofuranosylpurine (Compound 6c)

- Structure: Incorporates a ribofuranosyl group and a fluorophenyl-acetate substituent.

- Properties: The ribose moiety improves aqueous solubility but reduces membrane permeability compared to the phenylethanone group in the target compound .

2-(9-Benzyl-9H-purin-6-yl)-1,3-phenylene diacetate (Compound 7a)

- Structure : Features a benzyl-protected purine and a diacetate-linked phenyl group.

- Activity: The diacetate group may act as a prodrug, releasing active metabolites in vivo, unlike the stable ethanone linkage in the target compound .

Lobeline-Based Analogues (Nicotinic Receptor Ligands)

cis-LTS, cis-LCBS, cis-LFBS, cis-LNBS

Phenylethanone Derivatives with Alternative Cores

Phenacyl Acetate (CAS: 2243-35-8)

- Structure : Replaces the purine ring with an acetate group.

- Applications : Used as a photoinitiator in polymers, highlighting the critical role of the purine core in the biological activity of the target compound .

2-(Pyridin-2-yl)-1-phenylethanone (CAS: 61395-07-1)

Comparative Data Table

Key Findings

Structural Flexibility: The 6-chloro-purine and phenylethanone framework in the target compound optimizes receptor binding and stability, whereas substituent modifications (e.g., dichlorophenyl in Compound 11) often reduce synthetic efficiency .

Biological Specificity: Unlike Lobeline derivatives targeting nicotinic receptors, the ethanoyl spacer in the target compound is critical for P2X7 inhibition .

Synthetic Challenges : Low yields in analogues (e.g., Compounds 11 and 12) highlight the superiority of the target compound’s synthesis route, which avoids competing side reactions .

Biological Activity

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound, with the chemical formula C₁₃H₉ClN₄O and a molecular weight of 272.69 g/mol, features a unique structural combination of a chloro-substituted purine ring and a phenylethanone moiety, which contributes to its diverse reactivity and biological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- A purine base with a chlorine atom at the 6-position.

- A phenyl group attached to an ethanone unit.

The presence of the chlorine atom enhances its reactivity, allowing it to undergo nucleophilic substitutions and participate in condensation reactions with other carbonyl compounds.

Antiviral Properties

The primary biological activity associated with this compound is its potential as an antiviral agent . Its structural similarity to nucleoside analogs suggests that it may inhibit viral replication by mimicking natural substrates necessary for viral RNA or DNA synthesis. Preliminary studies indicate that this compound could interfere with key enzymes involved in nucleotide metabolism, such as kinases or polymerases, potentially inhibiting their activity .

Anticancer Activity

In addition to its antiviral properties, there is evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines . Research indicates that it may inhibit the growth of various cancer types, although specific mechanisms remain under investigation. The compound's interaction with nucleic acids could lead to disruptions in cellular pathways related to DNA and RNA synthesis .

In Vitro Studies

Several studies have explored the in vitro effects of this compound on cancer cell lines. For instance:

- Study A : This study evaluated the cytotoxic effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HepG2 (Liver) | 30 |

| A549 (Lung) | 35 |

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that:

- Nucleic Acid Interference : The compound may disrupt nucleic acid synthesis by competing with natural nucleotides.

- Enzyme Inhibition : Interaction with enzymes such as DNA polymerases or kinases could lead to reduced cellular proliferation and viral replication .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminopurine | C₅H₆N₄ | Lacks chlorine; serves as a nucleoside analog |

| Tenofovir | C₁₃H₁₉N₃O₄P | Contains a phosphate group; used in HIV treatment |

| 6-Mercaptopurine | C₅H₄N₄S | Contains a thiol group; used in cancer therapy |

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially offering novel pathways for drug discovery and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.